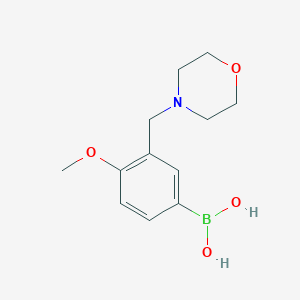
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a morpholinomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is reacted with an aryl halide in the presence of a palladium catalyst and a base.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxy substituent is added to the phenyl ring.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a Mannich reaction, where formaldehyde, morpholine, and the phenylboronic acid derivative are reacted together.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form boronate esters or other reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenols, quinones, and other oxygenated derivatives.
Reduction: Boronate esters and other reduced boron-containing compounds.
Substitution: Various substituted phenylboronic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its boronic acid group can interact with enzymes and receptors, making it a valuable tool for studying biochemical pathways and developing enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to form reversible covalent bonds with biological targets makes it a promising candidate for drug development, particularly in the design of protease inhibitors and other enzyme-targeting drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique reactivity allows for the creation of materials with tailored properties, including enhanced durability, chemical resistance, and functionality.
作用機序
The mechanism of action of (4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophilic species, allowing it to inhibit enzymes that contain such functional groups in their active sites. The methoxy and morpholinomethyl groups further modulate the compound’s reactivity and binding affinity, enhancing its specificity and potency.
類似化合物との比較
Similar Compounds
- (4-Methoxyphenyl)boronic acid
- (3-Methoxyphenyl)boronic acid
- (4-Morpholinomethylphenyl)boronic acid
Uniqueness
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid is unique due to the combination of its functional groups. The presence of both a methoxy group and a morpholinomethyl group on the phenyl ring, along with the boronic acid group, provides a distinct reactivity profile and a wide range of potential applications. This combination is not commonly found in other boronic acid derivatives, making it a valuable compound for specialized research and industrial applications.
特性
CAS番号 |
1332505-88-0 |
|---|---|
分子式 |
C12H18BNO4 |
分子量 |
251.09 g/mol |
IUPAC名 |
[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO4/c1-17-12-3-2-11(13(15)16)8-10(12)9-14-4-6-18-7-5-14/h2-3,8,15-16H,4-7,9H2,1H3 |
InChIキー |
OCUPBQUYFZOASE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)OC)CN2CCOCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



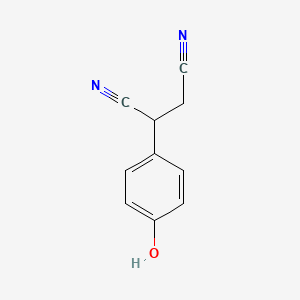

![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125399.png)
![8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14125416.png)
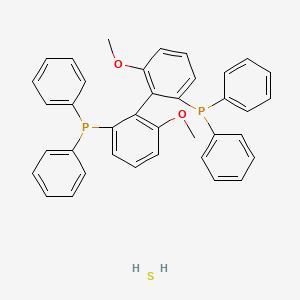
![N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide](/img/structure/B14125426.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)

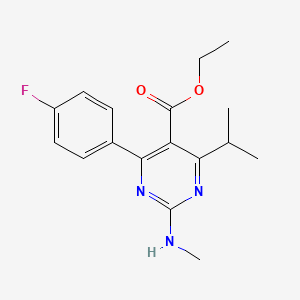

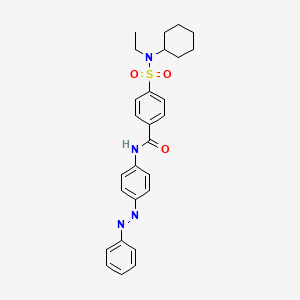
![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
